

(R)-p-Chlorophenyl Phenyl Sulfoxide: Technical Compendium & Synthesis Guide

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Compound of Interest

Compound Name:	(R)-p-Chlorophenyl phenyl sulfoxide
CAS No.:	1016-82-6; 2184973-82-6
Cat. No.:	B2673694

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Executive Summary

(R)-p-Chlorophenyl phenyl sulfoxide (also known as (R)-1-chloro-4-(phenylsulfinyl)benzene) is a chiral organosulfur compound characterized by a stereogenic sulfur center. Unlike achiral sulfones, the sulfoxide moiety possesses a lone pair of electrons and an oxygen atom arranged in a stable pyramidal geometry, imparting optical activity.

This compound serves as a critical intermediate in the synthesis of enantiopure pharmaceuticals (e.g., antihistamines, neuroprotective agents) and as a chiral ligand in asymmetric catalysis. This guide provides validated identifiers, physical properties, and detailed protocols for its stereoselective synthesis.

Chemical Identity & Identifiers

The precise identification of this compound is often complicated by the existence of its achiral sulfone analog and the bis-chloro derivative. Researchers must verify the oxidation state (sulfoxide vs. sulfone) and substitution pattern (mono- vs. di-chloro) before procurement or synthesis.

Identity Matrix

Parameter	Value / Description
Chemical Name	(R)-1-chloro-4-(phenylsulfinyl)benzene
Common Name	(R)-p-Chlorophenyl phenyl sulfoxide
CAS Registry Number (R-isomer)	2184973-82-6 (Specific Enantiomer)
CAS Registry Number (Racemate)	1016-82-6 (General/Racemate)
Molecular Formula	C ₁₂ H ₉ ClOS
Molecular Weight	236.72 g/mol
SMILES (Isomeric)	O=C2=CC=CC=C2
InChI Key	Derivative specific; verify against racemate key: [1][2] KJGYFISADIZFEL-UHFFFAOYSA-N (Racemate base)
Stereocenter	Sulfur (S) in a pyramidal geometry



Critical Warning: Do not confuse with Bis(4-chlorophenyl) sulfoxide (CAS 3085-42-5), which has chlorine atoms on both phenyl rings, or 4-Chlorophenyl phenyl sulfone (CAS 80-00-2), which is the achiral over-oxidation product.

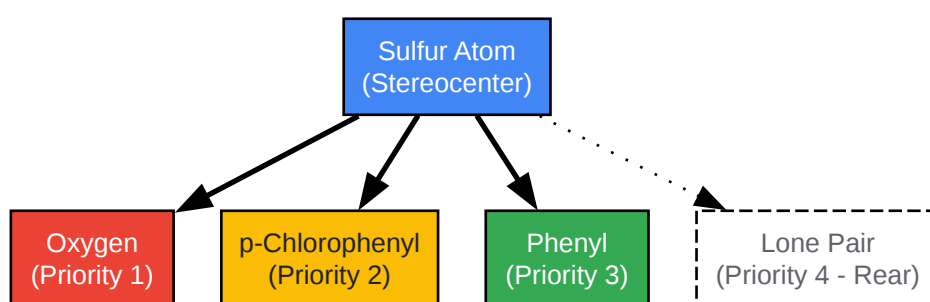
Stereochemical Analysis

The chirality of **(R)-p-chlorophenyl phenyl sulfoxide** arises from the sulfur atom, which is bonded to four different groups: a phenyl ring, a p-chlorophenyl ring, an oxygen atom, and a lone pair of electrons.

Configuration Assignment

- Priority Rules (Cahn-Ingold-Prelog):

- Oxygen (Atomic number 8)
- p-Chlorophenyl ring (Cl > H at the para position distinguishes it from phenyl)
- Phenyl ring^[3]^[4]
- Lone Pair (Lowest priority)
- (R)-Configuration: When viewing the molecule with the lone pair pointing away, the sequence O → p-Cl-Ph → Ph traces a clockwise direction.



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Figure 1: Cahn-Ingold-Prelog priority assignment for the chiral sulfur center.

Synthesis Protocols

Producing enantiopure **(R)-p-chlorophenyl phenyl sulfoxide** requires asymmetric induction. Two primary methods are industry standards: Asymmetric Oxidation (Kagan Modification) and Nucleophilic Substitution (Andersen Synthesis).

Method A: Catalytic Asymmetric Oxidation (Kagan Protocol)

This method uses a titanium-tartrate complex to catalyze the oxidation of the sulfide precursor. It is preferred for scalability.

Precursor: 4-Chlorophenyl phenyl sulfide (CAS 1016-82-6, sulfide form). Reagents: Ti(OiPr)₄, (+)-Diethyl Tartrate ((+)-DET), Cumene Hydroperoxide (CHP).

Protocol:

- **Catalyst Formation:** In a flame-dried flask under Argon, dissolve $\text{Ti}(\text{OiPr})_4$ (1.0 eq) and (+)-DET (2.0 eq) in anhydrous CH_2Cl_2 at 25°C . Stir for 20 minutes to form the chiral Lewis acid complex.
- **Water Addition:** Add exactly 1.0 eq of H_2O . This step is crucial for modifying the catalyst structure to enhance enantioselectivity (Kagan's modified procedure). Stir for 30 minutes.
- **Substrate Addition:** Cool the mixture to -20°C . Add 4-chlorophenyl phenyl sulfide (1.0 eq).
- **Oxidation:** Add Cumene Hydroperoxide (1.1 eq) dropwise over 1 hour. Maintain temperature at -20°C for 15–24 hours.
- **Quench & Workup:** Quench with water/sodium sulfite. Extract with CH_2Cl_2 .
- **Purification:** Silica gel chromatography (Hexane/EtOAc). Recrystallization may be required to upgrade ee (enantiomeric excess).

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Note: The use of (+)-DET typically yields the (R)-sulfoxide for alkyl-aryl sulfoxides, but for diaryl systems, the bulkiness of the rings can affect the outcome. Verify absolute configuration via optical rotation or chiral HPLC.

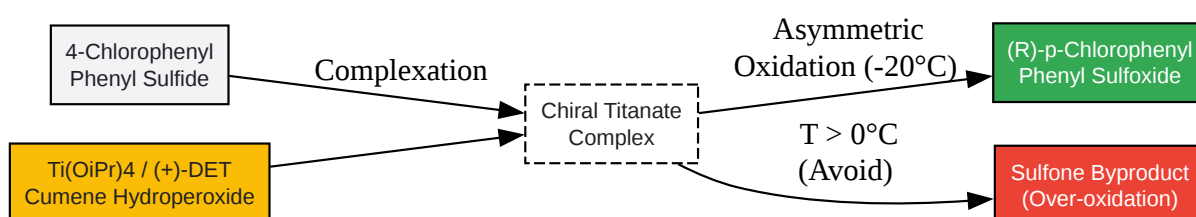
Method B: Andersen Synthesis (Nucleophilic Substitution)

This method relies on the stereospecific substitution of a chiral sulfinate ester by a Grignard reagent. It proceeds with inversion of configuration at the sulfur atom.[5]

Precursor: (-)-Menthyl (S)-p-chlorobenzenesulfinate.

Protocol:

- Reagent Prep: Prepare Phenylmagnesium bromide (PhMgBr) in anhydrous ether.
- Substitution: Dissolve (-)-menthyl (S)-p-chlorobenzenesulfinate in anhydrous benzene or toluene.
- Reaction: Add the Grignard reagent dropwise at 0°C. The nucleophilic phenyl group attacks the sulfur, displacing the menthyl alkoxide with inversion.
- Result: The (S)-sulfinate precursor yields the (R)-sulfoxide.



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Figure 2: Workflow for the asymmetric oxidation of the sulfide precursor.

Physical Properties & Characterization

Data for the specific (R)-enantiomer is less ubiquitous than the racemate. The values below represent established ranges for high-purity samples.

Property	Data	Notes
Physical State	White crystalline solid	Racemate mp is lower than pure enantiomer.
Melting Point	60 – 80 °C (Est.)	Literature varies; Sulfone analog melts at 90-94°C.
Solubility	Soluble in CHCl ₃ , CH ₂ Cl ₂ , EtOAc	Poor solubility in water.[2]
Chiral HPLC	Chiralcel OD-H or AD-H	Typical mobile phase: Hexane/ <i>i</i> PrOH (90:10).
Optical Rotation	value is non-zero	Sign depends on solvent; typically dextrorotatory (+) in acetone/chloroform for (R) in similar diaryl systems, but must be experimentally verified per batch.

Applications in Drug Development[6]

- **Chiral Auxiliary:** The sulfinyl group acts as a directing group in C-H activation and nucleophilic additions, leveraging the steric difference between the lone pair and the oxygen.
- **Pharmaceutical Intermediate:** Used in the synthesis of piperazine-based antihistamines (e.g., Cetirizine analogs) where the chirality of the phenyl-chlorophenyl methine center is derived from the sulfoxide precursor.
- **Ligand Synthesis:** Precursor for chiral S,N-ligands used in transition metal catalysis.

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